molecular formula C9H11BrN2O B8229421 2-amino-5-bromo-N,3-dimethylbenzamide

2-amino-5-bromo-N,3-dimethylbenzamide

Cat. No.: B8229421
M. Wt: 243.10 g/mol
InChI Key: KGZYALLFLANLBU-UHFFFAOYSA-N
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Scientific Research Applications

2-amino-5-bromo-N,3-dimethylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-5-bromo-N,3-dimethylbenzamide can be synthesized through several methods. One common approach involves the bromination of 2-amino-N,3-dimethylbenzamide using hydrobromic acid in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out in an electrolytic cell with platinum electrodes, under constant current electrolysis at a voltage range of 1.3 to 2.0 V at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale electrochemical processes. The reaction conditions are optimized to achieve high yields and purity, with the use of supporting electrolytes such as dilute sulfuric acid and controlled current densities .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-N,3-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-N,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure with a chlorine atom instead of bromine.

    2-amino-5-fluoro-N,3-dimethylbenzamide: Contains a fluorine atom in place of bromine.

    2-amino-5-iodo-N,3-dimethylbenzamide: Features an iodine atom instead of bromine.

Uniqueness

2-amino-5-bromo-N,3-dimethylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct in its applications and effects .

Properties

IUPAC Name

2-amino-5-bromo-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZYALLFLANLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing ( 1/16″ (0.16) cm I.D.×⅛″ (0.32 cm) O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Patent Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated at 55° C. A two-necked 200-mL flask fitted on one neck with a Teflon® tubing dip tube was charged with liquid bromine (50.1 g), and the other neck was connected to the Teflon® tubing on the 1000-mL flask. Nitrogen gas was then flowed through the dip tube below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time all of the bromine evaporated and the bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing. The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred for 1 h at 45° C. After 1 h the remaining sodium hydroxide solution was added at a rate of 0.8 mL/minute. After the addition was complete, the reaction was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
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Yield
89.7%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-N,3-dimethylbenzamide (i.e. the product of Step A of Example 5) (14 g, 85 mmol), acetic acid (50 mL), and water (50 mL) was cooled to 12° C., and concentrated hydrobromic acid (28.5 g, 0.34 mol) was added over 10 minutes at this temperature. Then 30% aqueous hydrogen peroxide (9 g, 0.08 mol) was added over 5 minutes at 10-11° C., and the mixture was allowed to warm slowly to room temperature while being stirred for 2.5 h. Then more concentrated hydrobromic acid (2.9 g) was added, and the mixture was stirred overnight at room temperature. To the mixture was then added water (50 mL) and sodium bisulfite (1.5 g), and then the pH was adjusted to 5-6 by the addition of 50% aqueous sodium hydroxide (˜15 mL). The mixture was filtered, and the solids were washed with water and dried in vacuo to afford the title compound, 19.5 g (94%).
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Synthesis routes and methods III

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing ( 1/16″ (0.16 cm) I.D.×⅛″ (0.32 cm) O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated to 55° C. A two-necked 200-mL flask fitted on one neck with Teflon® tubing was charged with liquid bromine (50.1 g), and then the other neck was connected to the Teflon® tubing in the 1000-mL flask. Nitrogen gas was flowed through the Teflon® tubing below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time all of the liquid bromine evaporated and the bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing in the 1000-mL flask. The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred at 45° C. for 1 h. After 1 h the remaining sodium hydroxide solution was added at rate of 0.8 mL/minute. After the addition was complete, the reaction mixture was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
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Reaction Step One
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85 g
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Teflon
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Teflon
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Reaction Step Nine
[Compound]
Name
Teflon
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0 (± 1) mol
Type
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Reaction Step Ten
Yield
89.7%

Synthesis routes and methods IV

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing (0.16 cm I.D.×0.32 cm O.D. or 1/16″ I.D.×1/8″ O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated at 55° C. A two-necked 200-mL flask fitted on one neck with a dip tube was charged with liquid bromine (50.1 g), and the other neck was connected to the Teflon® tubing on the 1000-mL flask. Nitrogen gas was then flowed through the dip tube below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing. Then the reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred for 1 h at 45° C. After 1 h the remaining sodium hydroxide solution was added at a rate of 0.8 mL/minute. After the addition was complete, the reaction mixture was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
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0 (± 1) mol
Type
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Reaction Step One
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Teflon
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85 g
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50 g
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50.1 g
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Teflon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 2
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2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 3
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2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 4
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 6
2-amino-5-bromo-N,3-dimethylbenzamide

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